molecular formula C11H15N B8393083 Spiro[4.5]dec-7-ene-8-carbonitrile

Spiro[4.5]dec-7-ene-8-carbonitrile

Cat. No. B8393083
M. Wt: 161.24 g/mol
InChI Key: VRJWHWCUVYYZEC-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a solution of 8-hydroxy-spiro[4.5]decane-8-carbonitrile (3.9 g) obtained in Step 1 in tetrahydrofuran (30 mL) were added successively pyridine (4.4 mL) and thionyl chloride (1.8 mL), followed by stirring the reaction mixture at room temperature for 15 hours. Then, after addition of 1N aqueous hydrochloric acid solution, the reaction mixture was extracted with diethyl ether. The organic layer was washed successively with 1N aqueous hydrochloric acid solution and saturated brine, dried and concentrated to give spiro[4.5]dec-7-ene-8-carbonitrile (2.8 g).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([C:12]#[N:13])[CH2:11][CH2:10][C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][CH2:3]1.N1C=CC=CC=1.S(Cl)(Cl)=O.Cl>O1CCCC1>[CH2:9]1[C:5]2([CH2:10][CH2:11][C:2]([C:12]#[N:13])=[CH:3][CH2:4]2)[CH2:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
OC1(CCC2(CCCC2)CC1)C#N
Name
Quantity
4.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed successively with 1N aqueous hydrochloric acid solution and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1CCCC12CC=C(CC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.